DMT-L-dG(ib) Phosphoramidite
Description
Foundational Principles of Nucleoside Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis
The phosphoramidite method, first described in the early 1980s, has become the gold standard for solid-phase oligonucleotide synthesis. twistbioscience.combiosyn.com The process involves a four-step cycle that is repeated for each nucleotide addition:
Detritylation: The removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. danaher.combiosyn.com
Coupling: The reaction of the newly freed 5'-hydroxyl group with a nucleoside phosphoramidite monomer, activated by a catalyst such as tetrazole. This forms a phosphite (B83602) triester linkage. biosyn.commt.com
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. danaher.com
Oxidation: The conversion of the unstable phosphite triester linkage to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water. biosyn.com
This cyclical process allows for the highly efficient and automated synthesis of oligonucleotides with defined sequences. chemie-brunschwig.ch The use of protecting groups on the nucleobases, such as the isobutyryl (ib) group on guanine (B1146940), is crucial to prevent side reactions during synthesis.
Contextualizing DMT-L-dG(ib) Phosphoramidite within the Landscape of L-Nucleoside Derivatives
This compound is a specialized building block used in the synthesis of L-DNA, the mirror image of natural D-DNA. glenresearch.commedchemexpress.com It consists of an L-deoxyribose sugar, a guanine base protected with an isobutyryl group, a DMT group protecting the 5'-hydroxyl, and a phosphoramidite moiety at the 3'-position. medchemexpress.comsigmaaldrich.com L-nucleoside derivatives, the enantiomers of their natural D-counterparts, have gained significant interest as they can be assembled into L-oligonucleotides. nih.govcsic.es These mirror-image nucleic acids exhibit identical physical properties to D-oligonucleotides but are orthogonal to biological systems, making them resistant to nuclease degradation. glenresearch.comnih.gov This resistance is a major advantage for the development of therapeutic aptamers, known as Spiegelmers, which can bind to targets with high affinity and specificity without being rapidly cleared from the body. glenresearch.comnih.gov
Historical Development and Evolution of L-DNA and Related Chiral Nucleic Acid Research
The concept of DNA's chirality has been understood since the discovery of its double helical structure. dna-worldwide.comazolifesciences.com While nature exclusively uses D-nucleic acids, the first synthetic L-oligonucleotides were created in the 1970s. glenresearch.com However, it wasn't until the 1990s that the potential of L-nucleosides as therapeutic agents began to be seriously explored, spurred by the discovery of the antiviral activity of L-nucleoside analogs like lamivudine. csic.es This led to a surge in research into the synthesis and properties of L-DNA and other chiral nucleic acids. nih.gov A significant milestone was the development of methods to synthesize L-nucleoside phosphoramidites, such as this compound, making the automated synthesis of L-DNA accessible. medchemexpress.commedchemexpress.com Early applications of L-DNA included the creation of aptamers (Spiegelmers) and the development of bio-orthogonal systems for diagnostics and molecular biology. glenresearch.com The ongoing evolution of this field continues to provide novel tools and strategies for therapeutic and biotechnological applications. nih.gov
Interactive Data Table: Properties of DMT-dG(ib) Phosphoramidite
| Property | Value |
| Synonym(s) | DMT-dG(ib) amidite, N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] |
| Empirical Formula | C₄₄H₅₄N₇O₈P |
| Molecular Weight | 839.92 g/mol |
| Appearance | White to off-white powder or granules |
| Purity | ≥99% (³¹P-NMR), ≥99.0% (reversed-phase HPLC) |
| Storage Temperature | 2-8°C |
| Base Protecting Group | Isobutyryl (ib) |
| 5' Protecting Group | Dimethoxytrityl (DMT) |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
Properties
Molecular Formula |
C44H54N7O8P |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36?,37-,38-,60?/m0/s1 |
InChI Key |
FDRMKYVTIFSDPR-LHVWLJOLSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CC([C@@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for Dmt L Dg Ib Phosphoramidite and Its Precursors
Strategies for the Enantioselective Synthesis of L-Deoxyguanosine (L-dG) Nucleoside Precursors
The synthesis of nucleoside analogues is a critical area of chemical and medical research, providing tools for therapeutics and diagnostics. nih.gov While natural DNA and RNA are composed of D-nucleosides, the synthesis of their L-enantiomers, such as L-deoxyguanosine (L-dG), requires specialized enantioselective strategies. These methods are essential as the biological properties of L-nucleosides, including their reduced susceptibility to metabolism and lower toxicity, make them highly valuable. nih.govacs.org
Strategies for producing chiral precursors generally fall into several categories, including the use of chiral catalysts to guide reactions towards a specific enantiomer. libretexts.org The goal is to create a product with a high enantiomeric excess, meaning it is significantly enriched in one enantiomer over the other. libretexts.org
Key approaches to synthesize L-nucleoside precursors include:
Utilizing Chiral Pool Starting Materials: This traditional approach involves starting with a naturally occurring chiral molecule, such as an L-sugar, and chemically converting it into the desired L-nucleoside.
Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction starting from achiral materials. For instance, palladium-catalyzed asymmetric desymmetrization has been used as a versatile strategy toward L-C-nucleosides. nih.govacs.org Other methods involve enantioselective additions to aldehydes or imines, mediated by chiral ligands or catalysts, to construct the chiral sugar moiety. uva.es
Chemoenzymatic Synthesis: This method leverages the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key stereoselective steps in the synthesis.
A notable challenge in nucleoside synthesis has been the reliance on inefficient routes that are difficult to adapt for creating diverse analogues. nih.gov Recent protocols have addressed this by enabling flexible access to nucleosides with either D- or L-configuration from simple, achiral starting materials. nih.gov One such protocol involves a proline-catalyzed fluorination of a heteroaryl-substituted aldehyde, followed by an enantioselective aldol (B89426) reaction and an intramolecular cyclization to form the nucleoside structure. nih.gov This three-step process can be completed in approximately five days using standard laboratory techniques. nih.gov
Development of Protecting Group Schemes for L-Deoxyguanosine Functionalities
To ensure that chemical reactions occur only at the desired positions during oligonucleotide synthesis, other reactive functional groups on the L-deoxyguanosine precursor must be temporarily blocked with protecting groups. The selection of these groups is critical; they must be stable throughout the synthesis cycles but removable at the end without damaging the final product. umich.edu
For DMT-L-dG(ib) Phosphoramidite (B1245037), the protecting group scheme is as follows:
5'-Hydroxyl Group Protection: The primary 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMTr or DMT) group. umich.eduumich.edu This acid-labile group is crucial for solid-phase synthesis, as its removal at the start of each coupling cycle frees the 5'-hydroxyl for reaction with the next incoming phosphoramidite. umich.eduwikipedia.org The DMT group is typically introduced by reacting the nucleoside with DMT-chloride. umich.edu Its hydrophobicity also aids in the purification of the final full-length oligonucleotide. umich.edu
Exocyclic Amine (N²) Protection: The exocyclic amino group on the guanine (B1146940) base is nucleophilic and must be protected to prevent side reactions. wikipedia.orgoup.com Acyl-type protecting groups are widely used for this purpose. umich.edu In this specific phosphoramidite, an isobutyryl (ib) group is used. The N²-isobutyryl group offers a balance of stability during synthesis and relative ease of removal during the final deprotection step with ammonia. researchgate.net However, even with protection, the N²-isobutyryl-2'-deoxyguanosine is still somewhat susceptible to depurination under the acidic conditions used for detritylation. researchgate.net
Guanine O⁶ Protection: The O⁶ lactam function of guanine can be a site for undesired electrophilic attack. While the isobutyryl group on N² provides some protection, in many synthetic schemes, the O⁶ position is also protected, for example, with a p-nitrophenylethyl (NPE) group, to prevent modification during subsequent reaction steps. nih.govspringernature.com For the synthesis of standard DMT-dG(ib) Phosphoramidite, O⁶ protection is often omitted, relying on the N²-acyl group and carefully controlled reaction conditions. wikipedia.org
Phosphoramidite Formation Protocols for 5'-O-(4,4'-Dimethoxytrityl)-L-Deoxyguanosine Derivatives
The final step in creating the phosphoramidite building block is phosphitylation. This reaction converts the free 3'-hydroxyl group of the protected nucleoside into a reactive phosphoramidite moiety. atdbio.com
The phosphitylation reaction involves treating the 5'-O-DMT-N²-isobutyryl-L-deoxyguanosine with a phosphitylating agent in the presence of a weak acid activator. tcichemicals.comumich.edu
Phosphitylating Reagents: The most common reagent for this transformation is 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite. tcichemicals.comresearchgate.net An alternative is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. atdbio.comtandfonline.com The 2-cyanoethyl group serves as the phosphate (B84403) protecting group during oligonucleotide synthesis, while the diisopropylamino group is the leaving group during the coupling reaction. atdbio.com
Activators: A mild acidic activator is required to protonate the phosphitylating agent. Activators such as 1H-tetrazole, pyridinium (B92312) trifluoroacetate, or 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole are commonly employed. umich.eduresearchgate.netgoogle.comnih.gov The choice of activator can influence reaction speed and selectivity. nih.gov
Reaction Conditions: The reaction is typically carried out under anhydrous (water-free) conditions in a solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. atdbio.comgoogle.com A slight excess of the phosphitylating agent and activator is used to drive the reaction to completion. researchgate.net The progress of the reaction can be monitored using techniques like ³¹P NMR spectroscopy or thin-layer chromatography (TLC). atdbio.comgoogle.com
Table 1: Common Reagents and Conditions for Nucleoside Phosphitylation
| Parameter | Selection/Condition | Purpose/Rationale | Reference(s) |
| Nucleoside | 5'-O-DMT-N²-isobutyryl-L-dG | The protected precursor to be phosphitylated. | google.com |
| Phosphitylating Agent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite | Introduces the reactive phosphoramidite moiety. | tcichemicals.comresearchgate.netnih.gov |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | An alternative phosphitylating agent. | atdbio.comtandfonline.com | |
| Activator | 1H-Tetrazole | Weak acid to activate the phosphitylating agent. | umich.edu |
| Pyridinium trifluoroacetate | Alternative activator. | researchgate.netnih.gov | |
| 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | A highly efficient activator. | google.com | |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Aprotic solvent to prevent hydrolysis of reagents. | atdbio.comgoogle.com |
| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base to neutralize acid byproducts. | atdbio.comtandfonline.com |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. | researchgate.net |
The phosphorus atom in a phosphoramidite is a chiral center. Therefore, the standard phosphitylation reaction produces a mixture of two diastereomers, designated Rp and Sp. atdbio.com These diastereomers can be observed as separate peaks in ³¹P NMR spectra or HPLC analysis. atdbio.com For the synthesis of standard oligonucleotides, this mixture is typically used without separation. However, for therapeutic oligonucleotides or for studying the specific properties of DNA structures, having stereochemically pure P-chiral linkages is crucial. rsc.org
Significant advances have been made in the stereocontrolled synthesis of phosphoramidites and the resulting oligonucleotides. rsc.org These methods aim to produce a single diastereomer:
Chiral Auxiliaries: One of the most successful approaches involves the use of a chiral auxiliary attached to the phosphorus atom. The oxazaphospholidine method, for example, employs a chiral auxiliary to direct the stereochemical outcome of the coupling reaction during oligonucleotide synthesis. researchgate.netrsc.org
Catalytic Stereocontrolled Synthesis: More recent developments include the use of chiral catalysts, such as chiral phosphoric acids (CPAs), to control the formation of the stereogenic phosphorus center during the coupling reaction. nih.govchemrxiv.org This catalytic approach avoids the need for stoichiometric chiral auxiliaries and can be applied to readily available, standard phosphoramidites. nih.gov
P-Metalated Phosphoramidites: Researchers have also explored the synthesis of resolved P-metalated nucleoside phosphoramidites, for instance using gold or platinum. acs.org These complexes can be prepared with high diastereomeric purity and used as precursors for stereodefined species. acs.org
Methodologies for Purification and Isolation of Synthesized L-Deoxyguanosine Phosphoramidite
After the phosphitylation reaction is complete, the crude product mixture contains the desired phosphoramidite along with unreacted starting materials, excess reagents, and side products. Purification is essential to ensure high coupling efficiency in the subsequent oligonucleotide synthesis.
Silica (B1680970) Gel Column Chromatography: The most common method for purifying phosphoramidites on a laboratory scale is silica gel column chromatography. atdbio.comgoogle.com The crude mixture is loaded onto a silica gel column, and a solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) containing a small amount of a base (e.g., triethylamine) to prevent degradation, is passed through the column. The components of the mixture separate based on their affinity for the silica gel, allowing for the isolation of the pure phosphoramidite.
Precipitation: Following chromatography, the purified phosphoramidite is often isolated by precipitation. The fractions containing the product are combined, concentrated, and then added dropwise to a cold, nonpolar solvent like hexane. atdbio.com The phosphoramidite, being insoluble in hexane, precipitates out as a solid, which can then be collected by filtration. This step also helps to remove any remaining highly soluble impurities.
Liquid-Liquid Extraction: For larger-scale purification, processes based on liquid-liquid extraction have been developed to avoid the challenges of large-scale chromatography. google.com These methods involve partitioning the crude phosphoramidite and impurities between two immiscible liquid phases (e.g., a polar phase and an apolar phase). By carefully adjusting the composition of the phases, impurities can be selectively removed, and the final product can be extracted in high purity. google.com
The final product is typically a stable, white to off-white foam or powder that must be stored under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. medchemexpress.comtcichemicals.com
Integration of Dmt L Dg Ib Phosphoramidite into Solid Phase Oligonucleotide Synthesis Paradigms
General Principles of Automated Solid-Phase Oligonucleotide Synthesis Utilizing Phosphoramidites
Automated solid-phase oligonucleotide synthesis is the standard method for chemically producing nucleic acid fragments. nih.gov The process is characterized by the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain that is tethered to an insoluble solid support, such as controlled pore glass (CPG). biotage.comumich.edu This method proceeds in the 3' to 5' direction, which is opposite to biological DNA synthesis. biotage.com
The synthesis is a cyclical process involving four main chemical steps for each nucleotide added:
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved using a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent, which exposes the 5'-hydroxyl group for the next reaction. biotage.com
Coupling: The next phosphoramidite (B1245037) monomer, such as DMT-L-dG(ib) Phosphoramidite, is activated by a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). biotage.com The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound chain, forming a new phosphite (B83602) triester linkage. biotage.com
Capping: To prevent the growth of failure sequences (chains that did not undergo successful coupling), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. biotage.com
Oxidation: The unstable phosphite triester linkage formed during coupling is converted to a more stable pentavalent phosphotriester by an oxidizing agent, usually a solution of iodine in water and pyridine. biotage.com
This four-step cycle is repeated for each nucleotide in the desired sequence. The use of a solid support simplifies the process by allowing for the easy removal of excess reagents and byproducts through simple washing after each step. umich.edu
Table 1: The Phosphoramidite Synthesis Cycle
| Step | Reagent(s) | Purpose |
|---|---|---|
| 1. Detritylation | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (B109758) | Removes the 5'-DMT protecting group to expose the 5'-hydroxyl for coupling. biotage.com |
| 2. Coupling | Phosphoramidite monomer + Activator (e.g., Tetrazole, DCI) in Acetonitrile (B52724) | Adds the next nucleotide to the growing chain by forming a phosphite triester bond. biotage.com |
| 3. Capping | Acetic Anhydride + N-Methylimidazole (NMI) | Permanently blocks any unreacted 5'-hydroxyl groups to prevent deletion mutations. biotage.com |
| 4. Oxidation | Iodine + Water in Pyridine/THF | Stabilizes the internucleotide linkage by converting the phosphite triester to a phosphotriester. biotage.com |
Specific Protocols for Incorporating this compound into Growing Oligonucleotide Chains
The incorporation of this compound follows the standard phosphoramidite cycle, as the fundamental chemistry is identical to that of its D-enantiomer. The synthesis of L-oligonucleotides, such as L-d(CGCGCG), has been successfully carried out using the solid-phase β-cyanoethylphosphoramidite method. nih.gov The protocol involves dissolving the this compound in dry acetonitrile to a standard concentration (e.g., 0.1 M to 0.15 M) for use on an automated DNA synthesizer. glenresearch.com An activator solution, such as 1H-tetrazole, its derivatives, or DCI, is used to catalyze the coupling reaction. biotage.com While standard protocols are generally applicable, optimization of coupling times may be necessary to ensure high efficiency, especially for sterically demanding or less reactive phosphoramidites. harvard.edu
Coupling efficiency is a critical parameter in solid-phase synthesis, as even a small percentage of failed couplings accumulates over the synthesis of a long oligonucleotide, significantly reducing the yield of the full-length product. nih.gov For standard DNA synthesis, coupling efficiencies consistently exceed 99%. The synthesis of L-DNA using L-nucleoside phosphoramidites can also achieve high coupling efficiencies comparable to D-DNA synthesis. nih.gov
However, several factors can influence the reaction kinetics and efficiency:
Steric Hindrance: The L-configuration does not typically introduce significant additional steric bulk compared to the D-form. However, any impurities or variations in the phosphoramidite quality can impede the reaction.
Activator Choice: The acidity and nucleophilicity of the activator can impact the rate of coupling. More nucleophilic activators like DCI can sometimes increase the reaction rate compared to tetrazole.
Reagent Purity: The purity of the phosphoramidite, activator, and solvents is paramount. Water contamination is particularly detrimental as it can deactivate the activated phosphoramidite. harvard.edu
The capping and oxidation steps are crucial for ensuring the quality of the final oligonucleotide product. In the context of synthesizing chiral molecules, including asymmetric constructs containing both D- and L-nucleotides, these steps are performed as they would be in a standard synthesis.
Capping: The use of acetic anhydride and N-methylimidazole effectively acetylates any free 5'-hydroxyl groups that failed to couple. biotage.com This step is not stereospecific and works equally well regardless of the chirality of the underlying sugar. It is sometimes performed after the oxidation step to ensure any residual water from the oxidation mixture is removed. biotage.com
Oxidation: The conversion of the P(III) phosphite triester to the P(V) phosphotriester using an iodine-based oxidizing agent is a rapid and efficient reaction. biotage.com This step is achiral with respect to the phosphorus center in the resulting phosphotriester and is compatible with both L- and D-nucleosides.
Deprotection and Cleavage Strategies for L-Deoxyguanosine-Containing Oligonucleotides from Solid Supports
After the completion of chain assembly, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This process involves two main actions: cleavage of the linker (typically an ester) attaching the chain to the support, and deprotection of the phosphate (B84403) and nucleobase protecting groups. atdbio.com
For oligonucleotides containing this compound, the key considerations are the removal of the β-cyanoethyl groups from the phosphate backbone and the isobutyryl (ib) groups from the guanine (B1146940) bases.
Phosphate Deprotection: The β-cyanoethyl groups are typically removed via β-elimination using a basic solution, such as concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com
Base Deprotection: The isobutyryl group on guanine is known to be more resistant to hydrolysis compared to the benzoyl groups often used for adenine (B156593) and cytosine. biotage.comatdbio.com Its removal is often the rate-limiting step in the deprotection process. atdbio.com Complete removal typically requires heating in concentrated ammonium hydroxide (e.g., at 55°C) for several hours. biotage.comatdbio.com Alternative, faster-cleaving protecting groups like dimethylformamidine (dmf) exist, but the 'ib' group requires these more stringent conditions. atdbio.com
Table 2: Typical Deprotection Conditions for Isobutyryl-Guanine (dG(ib))
| Reagent | Temperature | Time | Notes |
|---|---|---|---|
| Concentrated Ammonium Hydroxide (NH₄OH) | 55 °C | 5 - 8 hours | The most common and standard condition. biotage.comatdbio.com |
| Concentrated Ammonium Hydroxide (NH₄OH) | Room Temp. | ~48 hours | Slower but gentler option for sensitive modifications. |
| Aqueous Methylamine | Room Temp. | 2 - 4 hours | Generally faster than ammonium hydroxide for all protecting groups. researchgate.net |
| NH₄OH / Methylamine (AMA) | 65 °C | 10 - 15 min | "Ultra-fast" deprotection, but may require compatible protecting groups on other bases. |
Overcoming Challenges in the Synthesis of Chiral Nucleic Acid Constructs with this compound
The synthesis of chiral nucleic acids, including L-DNA and D/L-chimeric strands, presents several challenges.
Synthesis of Long Oligonucleotides: The primary challenge is the accumulation of errors and truncated sequences as the length of the oligonucleotide increases. synbio-tech.comsynbio-tech.com Since L-oligonucleotides cannot be amplified using natural polymerases, chemical synthesis is the exclusive method of production, placing a high premium on the fidelity of the synthesis process. nih.gov Any decrease in coupling efficiency is magnified with longer sequences, leading to complex crude products that are difficult to purify. nih.gov
Phosphorus Chirality: Standard phosphoramidite chemistry results in the formation of a new stereocenter at the phosphorus atom with each coupling. This creates a mixture of diastereomers (termed Rp and Sp) at each internucleotide linkage. nih.gov For an oligonucleotide of length 'n', this results in 2^(n-1) possible diastereomers. While this is not an issue for many applications, for stereopure therapeutics, it is a major hurdle. Advanced strategies using chiral auxiliaries or chiral catalysts are being developed to control the stereochemistry of the phosphate linkage, but these are not yet standard practice. nih.govroyalsocietypublishing.orgrsc.org
Purification: The final crude product contains the full-length oligonucleotide as well as a population of failure sequences from incomplete capping and truncated chains. Purification, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), is essential to isolate the desired full-length chiral product.
Side Reactions: The O6 position of the guanine base can be susceptible to side reactions, such as modification during the coupling step, particularly with certain activators. beilstein-journals.org Ensuring optimized conditions and high-purity reagents helps to minimize these unwanted byproducts.
Overcoming these challenges relies on using high-purity phosphoramidites and reagents, optimizing synthesis cycle parameters to maximize coupling efficiency, and employing robust purification methods to isolate the desired chiral product. synbio-tech.com
Academic Research Applications of L Deoxyguanosine Containing Nucleic Acid Constructs
Engineering and Utility of Mirror-Image DNA (L-DNA) in Fundamental Research
L-DNA, being the mirror image of natural D-DNA, provides a unique tool to study the fundamentals of nucleic acid structure and interactions. glenresearch.com Its resistance to degradation by enzymes that recognize D-DNA makes it a robust material for various research applications. glenresearch.comacs.orgglenresearch.com
The chemical synthesis of L-DNA oligonucleotides allows for the creation of L-DNA duplexes which are structurally the mirror image of D-DNA duplexes. glenresearch.com Beyond simple duplexes, researchers have engineered more complex L-DNA structures, including G-quadruplexes, which are formed from guanine-rich sequences. pnas.org These higher-order structures can be formed with little topological difficulty. pnas.org The ability to construct these mirror-image structures is crucial for exploring their potential in nanotechnology and diagnostics. rsc.orgacs.org For example, L-DNA has been used to create nanostructures with designed geometries and periodicities. acs.org
Several biophysical techniques are employed to characterize the stability and conformational dynamics of L-DNA structures.
Circular Dichroism (CD) Spectroscopy : This technique is highly sensitive to the chirality of molecules. D-DNA and L-DNA produce mirror-image CD spectra, allowing for the confirmation of the enantiomeric form of the synthesized nucleic acid. glenresearch.comnih.gov For instance, A-form RNA exhibits a positive peak near 260 nm and a negative peak near 210 nm in its CD spectrum. nih.gov
X-ray Crystallography : This method provides atomic-level detail of the three-dimensional structure of molecules. Racemic crystal structures of A-DNA duplexes have been reported, revealing packing interactions not previously observed in enantiopure systems. iucr.orgresearchgate.net
Molecular Dynamics (MD) Simulations : MD simulations offer insights into the dynamic behavior and conformational changes of DNA structures. usf.edumdpi.com These computational studies help in understanding the flexibility and energetics of biomolecular processes at high resolution. usf.edu
Single-Molecule FRET (sm-FRET) Microspectroscopy : This technique allows for the observation of conformational dynamics of individual nucleic acid molecules, providing information on folding and unfolding pathways and the existence of short-lived intermediate states. frontiersin.org
Optical Tweezers : In conjunction with base analogues, optical tweezers can be used to probe the stability and dynamic properties of individual structural elements within nucleic acids. rsc.org
| Technique | Information Obtained |
| Circular Dichroism (CD) Spectroscopy | Confirmation of chirality and secondary structure. glenresearch.comnih.gov |
| X-ray Crystallography | Atomic-resolution three-dimensional structure. iucr.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and energetics. usf.edumdpi.com |
| Single-Molecule FRET (sm-FRET) | Folding/unfolding pathways and intermediates. frontiersin.org |
| Optical Tweezers with Base Analogues | Stability and dynamics of specific structural motifs. rsc.org |
Development of Stereochemically Modified Oligonucleotide Probes for Molecular Recognition Studies
The unique stereochemistry of L-DNA makes it an invaluable tool for developing probes to investigate molecular recognition with high specificity.
L-DNA's inability to hybridize with D-DNA and its resistance to nuclease degradation are key properties exploited in this area. glenresearch.comglenresearch.com L-DNA probes can be used in biological environments to study interactions without being degraded by cellular enzymes. glenresearch.comrsc.org Chimeric D/L-DNA probes have been developed to monitor the activity of DNA repair enzymes in living cells. acs.org These chimeric probes consist of an L-DNA duplex with a central region of D-DNA that can be recognized by the target enzymes. acs.org Furthermore, L-DNA aptamers, known as Spiegelmers, can be selected to bind to a variety of targets, including structured RNA molecules, with high affinity and specificity. glenresearch.comoup.com
L-DNA serves as a robust scaffold for creating novel biosensors and molecular binding assays due to its bioorthogonality. rsc.orgsczepanskilab.com L-DNA nanostructures can be used to create platforms for various biomedical applications. acs.org For instance, DNA-based scaffolds can be decorated with recognition elements like antigens or aptamers for use in lateral flow assays to detect a range of targets from small molecules to proteins. francescoriccilab.com These scaffolds allow for the controlled presentation of multiple molecules at precise ratios and densities. nih.gov DNA origami, a method for creating nanostructures from DNA, has been used to build dynamic molecular machines and sophisticated arrays. acs.org These DNA-based scaffolds can be functionalized for applications such as targeted drug delivery and vaccine development. acs.org
Contributions to the Design of Novel Molecular Tools and Scaffolds in Chemical Biology
The unique properties of L-deoxyguanosine-containing constructs, synthesized using precursors like DMT-L-dG(ib) Phosphoramidite (B1245037), make them valuable for creating novel molecular tools and scaffolds. medchemexpress.comacs.org These synthetic nucleic acids are not recognized by the cellular machinery that typically interacts with natural D-nucleic acids. glenresearch.com This orthogonality allows for the construction of bio-inert structures that can function in complex biological environments without interfering with natural processes.
Researchers are utilizing L-DNA and L-RNA to build robust nanostructures and scaffolds. acs.orgnih.gov Because they are resistant to nuclease degradation, these L-nucleic acid-based structures offer enhanced stability in biological fluids, a significant advantage for in vivo applications. glenresearch.comnih.gov For example, L-DNA has been used to construct nanoparticles for the delivery of therapeutic agents. nih.gov The precise base-pairing rules of nucleic acids allow for the design of intricate three-dimensional shapes with a high degree of control over their size and geometry. acs.org
The development of these novel molecular tools is not limited to inert scaffolds. By incorporating specific functional groups or reporter molecules, these L-nucleic acid constructs can be designed as highly specific probes and sensors for various analytes. acs.org Their resistance to degradation ensures a longer functional lifetime within cellular environments.
Methodologies for Probing DNA-Drug Interaction Mechanisms Using L-Deoxyguanosine Constructs
The study of how drugs interact with DNA is fundamental to pharmacology and drug development. researchgate.netnyu.edu L-deoxyguanosine-containing oligonucleotides provide a unique tool for dissecting these interactions. By creating mirror-image (L-form) versions of DNA targets, researchers can investigate the stereospecificity of drug binding.
Electrochemical methods are frequently employed to study DNA-drug interactions. researchgate.netresearchgate.netmdpi.com These techniques can detect changes in the electrochemical signals of DNA bases, such as guanine (B1146940), upon the binding of a drug molecule. researchgate.nettandfonline.com For instance, differential pulse voltammetry can be used to monitor the oxidation signals of deoxyguanosine and deoxyadenosine (B7792050) in the presence of a potential drug candidate. researchgate.net Changes in these signals can indicate the mode and strength of the interaction.
By comparing the interaction of a drug with both D- and L-DNA constructs, scientists can determine if the binding is dependent on the chirality of the DNA helix. This is crucial for understanding the mechanism of action for many drugs, particularly those that intercalate into the DNA helix or bind to the grooves. mdpi.com The use of L-deoxyguanosine constructs, therefore, offers a powerful method for gaining deeper insights into the structural requirements for drug-DNA recognition. uky.edu
Exploration of Chiral Nucleic Acids in the Context of Origin of Life Hypotheses
A fundamental question in the origin of life is why natural nucleic acids are exclusively composed of D-sugars, a phenomenon known as homochirality. plos.orgmdpi.comportlandpress.com The existence of L-nucleic acids, made possible through chemical synthesis using reagents like DMT-L-dG(ib) Phosphoramidite, allows for the experimental exploration of this question. medchemexpress.com
The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the evolution of DNA and proteins. mdpi.com However, this hypothesis does not fully explain the origin of homochirality. portlandpress.com Research using both D- and L-nucleic acids helps to test various theories. For example, studies have shown that template-directed polymerization, a key process in replication, is highly stereospecific. A D-DNA template will preferentially direct the synthesis of a D-DNA daughter strand, and an L-DNA template will direct the synthesis of an L-DNA strand. plos.org This suggests that once a particular chirality was established, it would be selectively amplified.
By studying the interactions and enzymatic activities of racemic or heterochiral nucleic acid mixtures, scientists can model prebiotic scenarios. plos.orgmdpi.com These experiments provide insights into the potential chemical and physical pressures that could have led to the selection of D-nucleic acids over their L-counterparts in the early stages of life on Earth. ucla.edu
Development of Chiral Aptamers and Ribozymes for Research Purposes
Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. nih.govnsf.gov Ribozymes, on the other hand, are RNA molecules with catalytic activity. rsc.org The synthesis of L-nucleic acids has enabled the development of chiral aptamers (often called Spiegelmers) and L-ribozymes. glenresearch.comnih.gov
L-aptamers are developed using a mirror-image version of the target molecule in the selection process. nih.gov The resulting D-aptamer that binds to the mirror-image target is then synthesized in its L-form, which will then bind to the natural target molecule. nih.gov The primary advantage of these L-aptamers is their exceptional resistance to nuclease degradation, making them highly stable in biological systems. glenresearch.comnih.govnih.gov This has led to their development as therapeutic agents and diagnostic tools. nih.govnih.gov
Similarly, L-ribozymes can be created that are the mirror image of naturally occurring or in vitro evolved D-ribozymes. These L-ribozymes can catalyze reactions on L-substrates. researchgate.net The development of chiral aptamers and ribozymes provides researchers with novel tools for molecular recognition and catalysis that are orthogonal to natural biological systems. oup.com
Table of Research Findings for L-Deoxyguanosine Constructs
| Application Area | Key Research Finding | Implication |
|---|---|---|
| Molecular Tools & Scaffolds | L-nucleic acid constructs are resistant to nuclease degradation. glenresearch.comnih.gov | Creation of stable nanostructures and molecular probes for in vivo applications. acs.orgnih.gov |
| DNA-Drug Interactions | Stereospecificity of drug binding can be assessed by comparing interactions with D- and L-DNA. | Elucidation of drug mechanisms and the role of DNA chirality in molecular recognition. uky.edu |
| Origin of Life | Template-directed polymerization is highly stereospecific. plos.org | Provides a potential mechanism for the amplification of homochirality in prebiotic environments. |
| Chiral Aptamers & Ribozymes | L-aptamers (Spiegelmers) exhibit high stability in biological fluids. glenresearch.comnih.govnih.gov | Development of robust therapeutic and diagnostic agents that are not degraded by cellular enzymes. nih.govnih.gov |
Analytical and Biophysical Characterization Techniques for L Deoxyguanosine Modified Oligonucleotides
Spectroscopic Methodologies for Confirming L-Deoxyguanosine Incorporation and Chiral Purity (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is exceptionally sensitive to the chiral nature of molecules, making it indispensable for studying L-deoxyguanosine-modified oligonucleotides. jascoinc.comntu.edu.sgwikipedia.org CD measures the differential absorption of left and right circularly polarized light, which is directly influenced by the three-dimensional structure of chiral molecules like DNA. ntu.edu.sgnih.gov
Natural DNA, composed exclusively of D-nucleosides, typically adopts a right-handed helical structure (B-form), which gives rise to a characteristic CD spectrum with a positive band around 275 nm, a negative band around 245 nm, and a crossover at approximately 258 nm. jascoinc.comnih.gov The introduction of an L-nucleoside into a D-DNA duplex dramatically alters its helical structure and, consequently, its CD spectrum. The resulting spectrum is a key indicator of the presence and impact of the L-modification. For instance, a duplex containing an L-nucleotide may exhibit an inverted or significantly altered CD spectrum compared to its unmodified D-counterpart, providing direct evidence of the successful incorporation of the chiral building block. iucr.org
The chiral purity of the synthesized oligonucleotide can also be assessed using CD spectroscopy. The presence of any residual D-enantiomer in a purported L-oligonucleotide, or vice-versa, would result in a CD spectrum that deviates from that of the pure enantiomer. By comparing the CD spectrum of the synthesized oligonucleotide with that of known pure L- and D-standards, the enantiomeric excess can be estimated.
Table 1: Application of Circular Dichroism in L-Deoxyguanosine Oligonucleotide Analysis
| Parameter Analyzed | Principle of CD Spectroscopy | Expected Outcome for L-dG Oligonucleotides |
| Incorporation Confirmation | The CD spectrum is highly sensitive to the helical structure and chirality of the sugar-phosphate backbone. | A significant change or inversion of the CD spectrum compared to the corresponding natural D-DNA sequence. |
| Chiral Purity | The magnitude and sign of the CD signal are directly proportional to the enantiomeric composition. | The CD spectrum should mirror that of a pure L-DNA standard. Contamination with D-enantiomers will alter the spectrum. |
| Conformational Analysis | Different DNA conformations (e.g., A-form, B-form, Z-form) have distinct CD spectral signatures. | The CD spectrum can reveal whether the L-dG modification induces a local or global change in the DNA conformation. |
High-Resolution Chromatographic and Electrophoretic Analyses of Synthesized Oligonucleotides
High-performance liquid chromatography (HPLC) and gel electrophoresis are fundamental techniques for the analysis and purification of synthesized oligonucleotides, including those modified with L-deoxyguanosine. nih.govuni-konstanz.de These methods separate oligonucleotides based on their physicochemical properties, such as size, charge, and hydrophobicity.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC), is used to assess the purity of the crude synthetic product and to isolate the full-length, modified oligonucleotide from failure sequences (shorter, truncated sequences) and other impurities. nih.govuni-konstanz.decsic.es In RP-HPLC, the separation is based on the hydrophobicity of the oligonucleotide. The presence of the 5'-dimethoxytrityl (DMT) group on the full-length product makes it significantly more hydrophobic than the DMT-lacking failure sequences, allowing for efficient separation. umich.edu The incorporation of an L-deoxyguanosine moiety can subtly alter the retention time of the oligonucleotide compared to its D-counterpart, providing an initial indication of successful modification.
Gel Electrophoresis , typically using polyacrylamide gels (polyacrylamide gel electrophoresis or PAGE), separates oligonucleotides based on their size and charge. nih.govkhanacademy.orgbio-rad.com Since L- and D-oligonucleotides of the same length have identical charge-to-mass ratios, they will migrate at the same rate in a standard denaturing PAGE analysis. khanacademy.org However, this technique is crucial for verifying the length of the synthesized oligonucleotide and for separating the desired full-length product from shorter failure sequences. The purity of the oligonucleotide can be visualized by staining the gel with a fluorescent dye and assessing the intensity of the band corresponding to the full-length product relative to any impurity bands. nih.gov
Table 2: Chromatographic and Electrophoretic Techniques for Oligonucleotide Analysis
| Technique | Separation Principle | Application for L-dG Oligonucleotides | Information Obtained |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of crude product; Purity assessment. | Separation of full-length product from failure sequences. Potential for resolving L- and D-isomers under specific conditions. |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (interaction with stationary phase) | High-resolution analysis and purification. | Separation based on the number of phosphate (B84403) groups (length). |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | Purity assessment; Length verification. | Confirmation of the correct length of the synthesized oligonucleotide. |
Mass Spectrometry for Sequence Verification and Modification Site Identification in Chiral Oligonucleotides
Mass spectrometry (MS) is an essential tool for the unambiguous confirmation of the successful synthesis of L-deoxyguanosine-modified oligonucleotides. nih.govumich.edu It provides a direct measurement of the molecular weight of the synthesized molecule with high accuracy, allowing for the verification of its composition. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a commonly used technique for the analysis of oligonucleotides. nih.govumich.edu In this method, the oligonucleotide sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ionized molecules to travel to the detector is proportional to their mass-to-charge ratio. Since L-deoxyguanosine has the same mass as D-deoxyguanosine, the molecular weight of an oligonucleotide containing an L-modification will be identical to its D-counterpart. However, by comparing the experimentally measured mass to the calculated theoretical mass, one can confirm that an oligonucleotide of the correct length and composition has been synthesized. This is crucial for verifying the incorporation of the guanosine (B1672433) base, and when combined with other data, supports the presence of the L-isomer.
Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), can also be used for accurate mass determination and can provide information on the location of the modification through fragmentation analysis (tandem MS or MS/MS). acs.orgmdpi.comanacura.com By inducing fragmentation of the oligonucleotide within the mass spectrometer, a series of fragment ions are produced. The masses of these fragments can be used to reconstruct the sequence of the oligonucleotide and pinpoint the exact location of the modified L-deoxyguanosine residue.
Table 3: Mass Spectrometry for L-dG Oligonucleotide Characterization
| Technique | Principle | Application | Key Findings |
| MALDI-TOF MS | Measures mass-to-charge ratio of ionized molecules. | Verification of molecular weight. | Confirms the correct mass of the full-length oligonucleotide, consistent with the incorporation of the guanosine base. |
| LC-ESI-MS/MS | Separates molecules by chromatography followed by ionization and fragmentation for mass analysis. | Accurate mass determination and sequence verification. | Confirms the molecular weight and can identify the specific location of the L-deoxyguanosine modification within the sequence. |
Advanced Techniques for Structural Elucidation of L-Deoxyguanosine-Containing Nucleic Acid Constructs (e.g., NMR, X-ray Crystallography)
To understand the precise three-dimensional structure of oligonucleotides containing L-deoxyguanosine, more advanced biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed.
X-ray Crystallography provides high-resolution, solid-state structural information of molecules that can be crystallized. iucr.orgomic.lyajronline.orgwikipedia.orgresearchgate.net To perform X-ray crystallography, a single crystal of the L-deoxyguanosine-modified oligonucleotide is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. ajronline.orgwikipedia.org X-ray crystallography has been successfully used to determine the structures of racemic DNA crystals, containing both L- and D-enantiomeric strands, providing fundamental insights into the structural possibilities of heterochiral DNA. iucr.org
Table 4: Advanced Structural Elucidation Techniques
| Technique | State | Information Provided | Relevance to L-dG Oligonucleotides |
| NMR Spectroscopy | Solution | 3D structure, dynamics, sugar pucker, backbone torsion angles, base pairing. nih.govsav.sk | Elucidates the conformational changes in solution upon incorporation of an L-nucleotide. |
| X-ray Crystallography | Solid (Crystal) | High-resolution 3D atomic structure, packing interactions. iucr.orgajronline.org | Provides a static, detailed picture of the molecular structure, including bond lengths and angles. |
Quantitative Analysis of Oligonucleotide Yield and Purity in Modified Syntheses
Accurate quantification of the yield and purity of the synthesized L-deoxyguanosine-modified oligonucleotide is essential for its use in subsequent applications.
Yield Determination is typically performed using UV-Vis spectrophotometry. promega.compromegaconnections.comsigmaaldrich.com Nucleic acids have a maximum absorbance at a wavelength of 260 nm (A260). promega.com The concentration of the purified oligonucleotide solution can be calculated using the Beer-Lambert law, where the absorbance is proportional to the concentration and the path length of the light. sigmaaldrich.com The total yield is then calculated by multiplying the concentration by the total volume of the solution. promegaconnections.com For short oligonucleotides, the extinction coefficient, which is dependent on the base composition, should be calculated for an accurate concentration determination. sigmaaldrich.com
Purity Assessment is also commonly performed using UV-Vis spectrophotometry by measuring the ratio of absorbance at 260 nm and 280 nm (A260/A280). promega.compromegaconnections.comnih.gov A ratio of approximately 1.8 to 2.0 is generally indicative of a pure DNA sample, free from significant protein contamination, which has a maximum absorbance at 280 nm. promegaconnections.comnih.gov A lower ratio may suggest the presence of residual proteins from the synthesis or purification process. Another useful metric is the A260/A230 ratio, which can indicate the presence of organic contaminants or salts. promega.com
Table 5: Quantitative Analysis of Oligonucleotide Synthesis
| Analysis | Technique | Measurement | Interpretation |
| Yield | UV-Vis Spectrophotometry | Absorbance at 260 nm (A260) | Calculation of concentration and total yield using the Beer-Lambert law. promega.comsigmaaldrich.com |
| Purity (Protein) | UV-Vis Spectrophotometry | A260/A280 ratio | A ratio of ~1.8-2.0 indicates high purity. Lower ratios suggest protein contamination. promegaconnections.comnih.gov |
| Purity (Chemical) | UV-Vis Spectrophotometry | A260/A230 ratio | A ratio greater than 1.5 is desirable, with lower values indicating potential salt or organic contamination. promega.com |
| Coupling Efficiency | Trityl Cation Monitoring | Spectrophotometric measurement of trityl cation release. umich.edueurogentec.com | Quantitative measure of the efficiency of each nucleotide addition step during synthesis. |
Emerging Research Directions and Methodological Innovations
Expansion of the L-Nucleoside Phosphoramidite (B1245037) Toolbox for Diversified Nucleic Acid Modifications
The synthesis of L-oligonucleotides with diverse functionalities is a rapidly expanding area of research. The phosphoramidite method, originally developed for standard DNA synthesis, is being adapted to incorporate a wider range of modified L-nucleosides. nih.govbiosynth.com This "toolbox" of L-nucleoside phosphoramidites allows for the creation of L-DNA with tailored properties.
Researchers are actively developing methods to introduce various modifications to L-nucleoside phosphoramidites, including:
Base Modifications: Introducing functional groups onto the nucleobases to alter their hydrogen bonding patterns or to attach labels and other moieties. nih.govbiosearchtech.com
Sugar Modifications: Altering the sugar component, for instance, by synthesizing 2'-O-methyl or 2'-O-MOE-L-nucleoside derivatives, to further enhance nuclease resistance and binding affinity. nih.gov
Phosphate (B84403) Backbone Modifications: Creating variations in the phosphodiester linkage, such as phosphorodithioates, to introduce novel chemical and physical properties. glenresearch.com
A significant advancement is the development of one-step procedures to modify commercially available nucleoside phosphoramidites, which simplifies the synthesis of custom L-oligonucleotides. nih.gov These efforts are crucial for producing a wide array of L-DNA molecules for applications ranging from aptamers to complex nanostructures. glenresearch.comrsc.org
Table 1: Examples of Modified L-Nucleoside Phosphoramidites and Their Potential Applications
| Modification Type | Example of Modified L-Nucleoside | Potential Application |
| Base Modification | L-Pseudoisocytidine | Improved triplex formation at neutral pH |
| Sugar Modification | 2'-O-Methyl-L-uridine | Enhanced nuclease resistance for aptamers |
| Backbone Modification | L-DNA with Phosphorodithioate linkages | Nuclease-resistant backbones for therapeutic oligonucleotides |
Development of High-Throughput Synthesis Methodologies for L-DNA Libraries
The creation and screening of large libraries of molecules are fundamental to drug discovery and functional genomics. The development of high-throughput synthesis methods for L-DNA libraries is a critical step towards realizing their full potential. genscript.comsynbio-tech.com These methodologies aim to rapidly produce vast numbers of unique L-DNA sequences for various applications.
Current high-throughput synthesis platforms often utilize microarray-based or inkjet printing technologies to synthesize thousands to millions of oligonucleotides in parallel on a single chip. synbio-tech.com Adapting these platforms for L-DNA synthesis, using reagents like DMT-L-dG(ib) Phosphoramidite, is an active area of research. The goal is to create cost-effective and efficient methods for generating large, diverse L-DNA libraries. synbio-tech.comnih.gov
Innovations in this area include:
Automated, Array-Based Synthesis: Leveraging robotic systems and microfluidics to automate the entire process of L-DNA library synthesis, from phosphoramidite delivery to final cleavage and deprotection. genscript.comoup.com
Recombinase-Based Library Generation: Methods like Recombinase Directed Indexing (REDI) offer a way to generate sequence-verified DNA libraries with high uniformity, a technique that could be adapted for L-DNA. nih.gov
These high-throughput methods are essential for applications such as the development of L-DNA aptamers (Spiegelmers), which require the screening of large libraries to identify sequences with high affinity and specificity for a given target. nih.gov
Integration of L-Deoxyguanosine Phosphoramidite into Advanced Biotechnological Platforms for Research Tool Development
The unique properties of L-DNA, synthesized using building blocks like this compound, make it an attractive material for constructing advanced biotechnological platforms and research tools. glenresearch.comrsc.org
Key areas of integration include:
DNA Nanotechnology: L-DNA can be used to create mirror-image nanostructures, such as tetrahedra and nanotubes, which are resistant to biological degradation. rsc.org These structures can serve as robust scaffolds for drug delivery or as components of molecular machines.
Molecular Beacons and Probes: L-DNA-based molecular beacons can be designed to detect specific D-RNA or D-DNA sequences in a cellular environment without being degraded by nucleases. glenresearch.com
Chiral Plasmonic Systems: The integration of L-DNA with plasmonic nanoparticles can lead to the development of highly sensitive biosensors based on chiroptical effects. rsc.org
The ability to synthesize DNA interstrand cross-links (ICLs) using modified phosphoramidites highlights the potential for creating complex DNA architectures for studying DNA repair pathways. A similar approach with L-phosphoramidites could lead to novel tools for investigating chiral-specific biological processes. nih.gov
Theoretical and Computational Approaches to Chiral Nucleic Acid Design and Interaction Prediction
As the complexity of L-DNA-based structures and devices increases, theoretical and computational methods become indispensable for their design and for predicting their behavior. wikipedia.orgnih.gov These approaches complement experimental work by providing insights into the structure, stability, and interactions of chiral nucleic acids.
Computational tools are being developed and applied to:
Predict L-DNA Folding: Algorithms that can predict the three-dimensional structure of L-DNA sequences, taking into account their unique left-handed helical geometry. wikipedia.org
Simulate L-DNA Interactions: Molecular dynamics simulations to model the interaction of L-DNA with other molecules, including proteins, small molecules, and D-nucleic acids. This is crucial for designing L-DNA aptamers and probes. rsc.org
Design Novel L-DNA Architectures: Software that aids in the rational design of complex L-DNA nanostructures by predicting their geometric and thermodynamic properties. wikipedia.orgaip.org
Model Hydration Effects: Computational methods to understand the role of water in the structure and interactions of chiral DNA, which can influence drug binding and molecular recognition. rsc.org
These computational approaches are essential for accelerating the design-build-test cycle in the development of new L-DNA-based technologies. oup.comnih.gov
Future Prospects for L-DNA in Molecular Diagnostics and Biosensing Research Tools
The inherent resistance of L-DNA to enzymatic degradation makes it a highly promising material for the development of robust and sensitive molecular diagnostic and biosensing tools. nih.govresearchgate.net The use of this compound and other L-nucleoside phosphoramidites is foundational to these advancements. medchemexpress.com
Future prospects in this area include:
In Vivo Diagnostic Probes: L-DNA probes that can circulate in the body for extended periods to detect disease biomarkers without being cleared by nucleases.
Enhanced Biosensor Stability: The use of L-DNA as the recognition element in biosensors can significantly improve their operational stability and shelf life, particularly for applications outside of a controlled laboratory environment. tandfonline.com
Novel Amplification Strategies: Developing amplification methods that are specific to L-DNA, which could lead to highly sensitive and specific diagnostic assays with low background noise from endogenous nucleic acids.
Integration with Advanced Platforms: Combining L-DNA with technologies like CRISPR-based biosensors or DNA-based molecular machines could lead to next-generation diagnostic devices with unprecedented capabilities. frontiersin.orgmdpi.com
The development of DNA-based biosensors is a rapidly advancing field, and the incorporation of L-DNA offers a clear path toward creating more robust and reliable tools for a wide range of diagnostic applications. nih.govtandfonline.com
Q & A
Basic: How is DMT-L-dG(ib) Phosphoramidite integrated into solid-phase DNA synthesis protocols?
This compound is a critical building block for introducing guanine residues into oligonucleotides during solid-phase synthesis. The process involves:
- Coupling : Activation with a mild acid (e.g., tetrazole) to form a reactive intermediate, enabling phosphite triester bond formation with the growing oligonucleotide chain.
- Oxidation : Use of a low-concentration iodine oxidizer (0.02 M) to stabilize the phosphate backbone, ensuring compatibility with dmf-protected analogs .
- Deprotection : Sequential removal of the DMT group (via trichloroacetic acid) and the isobutyryl (ib) base-protecting group (using ammonium hydroxide or methylamine) post-synthesis .
Advanced: What methodologies mitigate isomer formation during this compound incorporation?
Isomerization, particularly at the phosphoramidite linkage, can arise during coupling. Strategies include:
- Isomer Spiking : Introducing trace amounts of synthetic isomers during method development to optimize HPLC separation protocols .
- Controlled Activation : Limiting reaction time and temperature to reduce side reactions.
- Analytical Validation : Employing tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm regio-specific incorporation .
Analytical: Which techniques ensure purity assessment of this compound in synthetic oligonucleotides?
- Reverse-Phase HPLC : Using C18 columns with acetonitrile/ammonium acetate gradients to resolve unincorporated phosphoramidites and truncated sequences. Detection at 260 nm ensures sensitivity for nucleobase quantification .
- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight and detect modifications (e.g., incomplete deprotection) .
- 31P NMR : Monitoring phosphoramidite integrity pre- and post-synthesis to detect hydrolysis or oxidation artifacts .
Stability: How does this compound stability compare to dmf-protected analogs under synthesis conditions?
- Storage : DMT-L-dG(ib) requires storage at -20°C in anhydrous acetonitrile to prevent hydrolysis, similar to dmf-protected variants .
- In-Solution Stability : DMT-L-dG(ib) exhibits comparable stability to dG(dmf) analogs but may require stricter moisture control due to the isobutyryl group’s sensitivity .
- Oxidizer Compatibility : Unlike dmf-protected phosphoramidites, DMT-L-dG(ib) tolerates standard iodine concentrations but performs optimally at 0.02 M to minimize side reactions .
Troubleshooting: What factors contribute to low coupling efficiency with this compound, and how are they resolved?
- Moisture Contamination : Trace water hydrolyzes the phosphoramidite. Use anhydrous solvents and molecular sieves in synthesis reagents .
- Suboptimal Activator Concentration : Adjust tetrazole concentration (e.g., 0.25–0.45 M) to balance coupling speed and side reactions.
- Column Loading Issues : Ensure proper functionalization of solid supports (e.g., CPG or polystyrene) to maximize nucleoside loading .
- Deprotection Efficiency : Validate base deprotection conditions (e.g., 28% NH4OH, 55°C for 5 hours) to prevent residual ib groups .
Advanced Application: How is this compound applied in synthesizing modified probes for structural biology?
- Fluorescent Probes : Incorporation at specific positions followed by post-synthetic labeling with fluorophores (e.g., 6-FAM) via amino or thiol modifiers .
- Crosslinking Studies : Use in photoactivatable probes (e.g., psoralen-modified oligonucleotides) to analyze DNA-protein interactions .
- Isotope Labeling : Synthesis of 13C/15N-enriched sequences for NMR-based structural studies, requiring rigorous exclusion of unlabeled phosphoramidites .
Method Development: How are impurities in this compound batches characterized and controlled?
- HPLC-UV/ELSD : Quantify major impurities (e.g., hydrolyzed phosphoramidites, DMT-off products) using orthogonal gradients .
- Stability Studies : Accelerated degradation tests (40°C, 75% humidity) to establish shelf-life and storage guidelines .
- Supplier Qualification : Require Certificates of Analysis (CoA) detailing purity (≥98% by HPLC), water content (<0.1%), and residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
